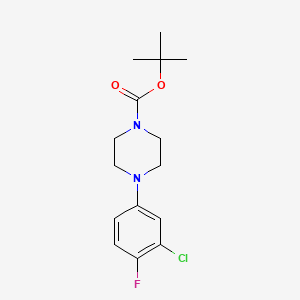

N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The N-Boc group refers to the tert-butyloxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine typically involves the following steps:

Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the N-Boc group: The tert-butyloxycarbonyl group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions.

Substitution with the 3-Chloro-4-Fluoro phenyl group: This step involves the substitution reaction where the piperazine ring is functionalized with the 3-Chloro-4-Fluoro phenyl group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-Chloro-4-Fluoro phenyl group can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction may produce this compound amine derivatives.

科学的研究の応用

Medicinal Chemistry

N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to participate in various chemical reactions, making it a valuable building block for developing new drugs. The presence of the chloro and fluoro substituents enhances its biological activity by influencing the compound's interaction with biological targets.

Case Study: Antimycobacterial Activity

Research has indicated that derivatives of piperazine, including those containing halogen substituents like chlorine and fluorine, exhibit significant activity against Mycobacterium tuberculosis. For instance, modifications to the piperazine ring can lead to compounds with improved potency against bacterial strains resistant to conventional treatments .

Organic Synthesis

The compound is utilized in organic synthesis due to its ability to undergo various transformations. The N-Boc protecting group is particularly useful as it can be selectively removed under mild conditions, allowing for further functionalization of the molecule without compromising other reactive sites.

Deprotection Strategies

Recent studies have highlighted effective methods for deprotecting the N-Boc group from piperazine derivatives. For example, using oxalyl chloride in methanol allows for rapid and high-yield deprotection of N-Boc amines, which is essential for synthesizing more complex structures .

Drug Development

The exploration of this compound in drug development is ongoing, with several studies investigating its potential as a therapeutic agent. The compound's structural features make it a candidate for developing inhibitors targeting specific proteins involved in disease pathways.

Example: Cancer Therapeutics

In cancer research, derivatives of piperazine have been synthesized and tested for their ability to inhibit protein-protein interactions critical for tumor growth. For instance, compounds derived from this compound have shown promise in inhibiting interactions between proteins involved in cancer progression .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of compounds like this compound is vital for optimizing their efficacy and reducing toxicity. Researchers have conducted extensive SAR studies to identify how variations in substituents affect biological activity.

Findings from SAR Studies

Studies demonstrate that introducing electron-withdrawing groups, such as chlorine and fluorine, significantly enhances the binding affinity of piperazine derivatives to their biological targets . This insight facilitates the rational design of more effective therapeutic agents.

作用機序

The mechanism of action of N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

- N-Boc-4-N-(3-Chloro phenyl)piperazine

- N-Boc-4-N-(4-Fluoro phenyl)piperazine

- N-Boc-4-N-(3,4-Dichloro phenyl)piperazine

Uniqueness

N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

生物活性

N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

This compound is characterized by the following structure:

This structure includes a piperazine ring, a Boc (tert-butyloxycarbonyl) protecting group, and a 3-chloro-4-fluorophenyl substituent.

Anticancer Properties

Recent studies have indicated that piperazine derivatives, including this compound, exhibit significant anticancer properties. The following table summarizes key findings related to its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HCT-15 | 2.5 | Induces apoptosis via ROS generation | |

| FaDu | 1.8 | Enhances cytotoxicity through apoptosis | |

| MDA-MB-231 | 1.5 | Inhibits PARP activity and promotes cell death |

The compound has shown to induce apoptosis in various cancer cell lines, with mechanisms involving the generation of reactive oxygen species (ROS) and the inhibition of poly(ADP-ribose) polymerase (PARP) activity .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its effects on neuropharmacological targets. It has been noted for its potential in treating neurodegenerative diseases by modulating cholinergic activity. Key findings include:

- Acetylcholinesterase Inhibition : The compound has demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain .

- Neuroprotective Effects : Studies suggest that the compound may exhibit antioxidant properties, potentially protecting neurons from oxidative stress .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study 1 : In a xenograft model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent .

- Case Study 2 : A study evaluating the neuroprotective effects in models of Alzheimer’s disease showed that this compound improved cognitive function and reduced amyloid-beta plaque formation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the chloro and fluoro substituents on the phenyl ring enhances binding affinity to target proteins involved in cancer progression and neurodegeneration .

特性

CAS番号 |

951626-70-3 |

|---|---|

分子式 |

C15H20ClFN2O2 |

分子量 |

314.78 g/mol |

IUPAC名 |

tert-butyl 4-(3-chloro-4-fluorophenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-13(17)12(16)10-11/h4-5,10H,6-9H2,1-3H3 |

InChIキー |

VQFYCADGBWVSIF-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)F)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。